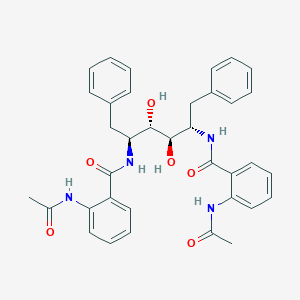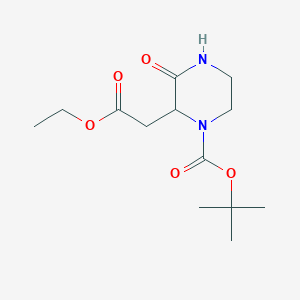
3-Boc-aminobutyronitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It serves as a protected and activated form of γ-aminobutyric acid, a chief inhibitory neurotransmitter in the central nervous system.
作用机制
Target of Action
3-Boc-aminobutyronitrile is a chemical compound with the molecular formula C9H16N2O2 It’s known that amines often play a crucial role in biochemical reactions, serving as a base, a nucleophile, or a ligand .
Mode of Action
It’s known that the boc group (tert-butyloxycarbonyl) is often used in organic synthesis to protect amines . The Boc group can be added to the amine under mild conditions and later removed under acidic conditions . This suggests that this compound might interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.
Biochemical Pathways
Amines are involved in a wide range of biochemical pathways, including protein synthesis, neurotransmitter metabolism, and lipid metabolism . The released amine from this compound could potentially participate in these or other pathways, depending on the specific context and environment.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability of a compound
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could influence the release of the protected amine . Additionally, factors such as temperature, presence of other molecules, and cellular context could also influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions: 3-Boc-aminobutyronitrile can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 3-amino-3-cyano-2-methylpropanoate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: 3-Boc-aminobutyronitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or alkyl halides in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Formation of substituted amines or other derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids.
科学研究应用
3-Boc-aminobutyronitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including neurotransmitter analogs.
Medicine: It is used in the development of drugs targeting the central nervous system, particularly those affecting γ-aminobutyric acid receptors.
Industry: It is employed in the production of fine chemicals and specialty materials
相似化合物的比较
- tert-Butyl 3-amino-3-cyano-2-methylpropanoate
- tert-Butyl 3-azanyl-3-cyano-2-methyl-propanoate
Comparison: 3-Boc-aminobutyronitrile is unique due to its specific structure, which provides both protection and activation of the γ-aminobutyric acid moiety. This dual functionality makes it particularly valuable in synthetic chemistry, where it can be selectively deprotected to release the active γ-aminobutyric acid .
属性
CAS 编号 |
194156-55-3 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-3-cyano-2-methylpropanoate |
InChI |
InChI=1S/C9H16N2O2/c1-6(7(11)5-10)8(12)13-9(2,3)4/h6-7H,11H2,1-4H3 |
InChI 键 |
WTDQOCXXUUNNQK-UHFFFAOYSA-N |
SMILES |
CC(CC#N)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(C#N)N)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


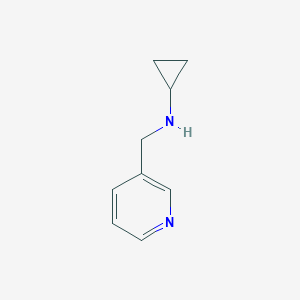
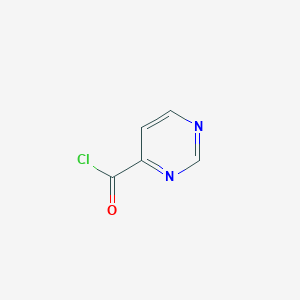

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)
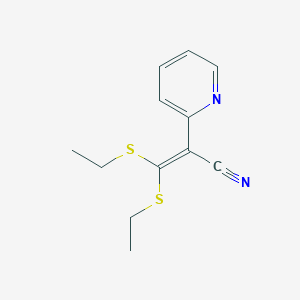
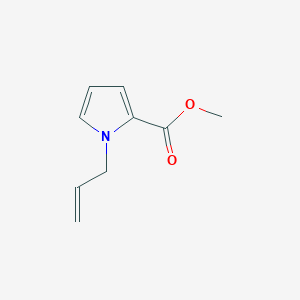
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)

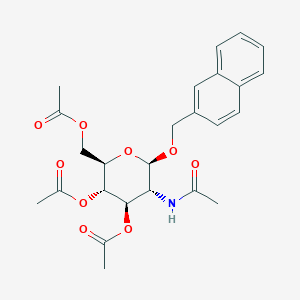
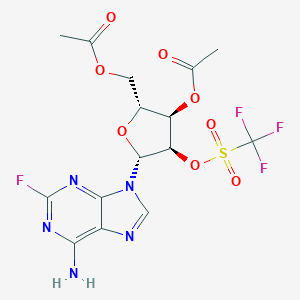
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
